molecular formula C3H10O2Si B7823244 Dimethoxymethylsilane

Dimethoxymethylsilane

Cat. No.: B7823244
M. Wt: 106.20 g/mol
InChI Key: XYYQWMDBQFSCPB-UHFFFAOYSA-N
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Description

Dimethoxymethylsilane (DMMS, CAS 1112-39-6) is an organosilicon compound with the chemical formula $ \text{C}3\text{H}{10}\text{O}2\text{Si} $. Structurally, it consists of a silicon atom bonded to one methyl group ($-\text{CH}3$) and two methoxy groups ($-\text{OCH}_3$) (Figure 1). It is synthesized via the reaction of methyldichlorosilane with trimethyl orthoformate (TMOF) at room temperature, yielding 61% under optimized conditions .

DMMS is widely utilized in organic synthesis as a hydride source, dehydrating agent, and reductant in catalytic systems. For example:

  • In Cu-catalyzed enantioselective reactions, DMMS enables high-yield amino alcohol synthesis (>99% e.e.) via hydrosilylation/hydroamination sequences .
  • It serves as a dehydrating agent in silylative dehydration of amides to nitriles, achieving good yields (Table 2, ).
  • DMMS exhibits superior reactivity compared to other silanes, with a 3-fold rate enhancement over diethoxymethylsilane (DEMS) in Cu-catalyzed reductions .

Safety protocols emphasize its toxicity; exposure can cause blindness, necessitating handling in fume hoods and neutralization with NaOH .

Properties

IUPAC Name

dimethoxymethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWMDBQFSCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Process Design

The redistribution reaction between methyltrimethoxy silane (MTMS) and dimethyl dichlorosilane (DMCS) is a well-established method for producing dimethoxymethylsilane. This approach leverages the exchange of alkoxy and chloro groups under controlled conditions, yielding this compound as the primary product alongside methyl dimethoxy chlorosilane as a by-product.

The reaction is conducted in a vertical glass column reactor packed with 4 mm glass spheres to enhance interfacial contact. MTMS and DMCS are fed at a molar ratio of 1:2–8, with flow rates between 1–50 mL/min. Temperature regulation is critical, with optimal performance observed at 45–55°C. The condenser temperature is maintained at -10–10°C to prevent volatilization losses.

Continuous Separation and Recycling

A key innovation in this method is the continuous separation system. High-boiling by-products (>120°C) are isolated via distillation, while low-boiling components (<90°C) are recycled into the reactor. Methanol is introduced to quench residual chloro groups, improving yield and reducing side reactions.

Table 1: Optimal Parameters for Redistribution Reaction

ParameterRange
Molar Ratio (MTMS:DMCS)1:2–8
Temperature45–55°C
Flow Rate15–30 mL/min
Reactor Diameter Ratio25:1
Condenser Temperature-10–10°C

This method achieves yields exceeding 85% with a purity of 98% (GC), making it suitable for large-scale production.

Methoxylation of Chloromethylmethyldichlorsilane

Reaction with Trimethyl Orthoformate and Methanol

An alternative route involves the methoxylation of chloromethylmethyldichlorsilane (CMMDCS) using trimethyl orthoformate (TMOF) and methanol. This two-step process replaces chlorine atoms with methoxy groups under mild conditions.

CMMDCS is introduced into a reactor containing TMOF and methanol at 40–90°C. The molar ratios are critical: CMMDCS:TMOF ranges from 1:2–3, while CMMDCS:methanol is maintained at 1:0.05–0.8. The reaction completes within 0.5–4 hours, followed by fractional distillation to isolate this compound.

Yield Optimization and By-Product Management

At 90°C with a 1:2.5 CMMDCS:TMOF ratio, yields reach 99% with 100% purity (GC). Methyl chloride and methyl formate by-products are captured using cryogenic traps, ensuring environmental compliance.

Table 2: Performance of Methoxylation Method

ConditionOptimal Value
Temperature90°C
Molar Ratio (CMMDCS:TMOF)1:2.5
Reaction Time30 minutes
Yield99%

This method is favored for its rapid kinetics and high purity, though it requires careful handling of chlorinated intermediates.

Comparative Analysis of Industrial Methods

Efficiency and Scalability

The redistribution method offers continuous operation and lower energy consumption due to in-situ recycling. However, its reliance on DMCS—a corrosive and moisture-sensitive reagent—demands specialized equipment. In contrast, the methoxylation route achieves higher yields but generates hazardous by-products (e.g., methyl chloride), necessitating advanced gas recovery systems .

Chemical Reactions Analysis

Types of Reactions: Dimethoxymethylsilane undergoes various types of reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Reduction: Acts as a reducing agent in the presence of catalysts.

    Substitution: Methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.

    Reduction: Often catalyzed by copper hydride complexes.

    Substitution: Requires nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

    Reduction: Yields reduced organic compounds and silanols.

    Substitution: Forms new organosilicon compounds with varied functional groups.

Scientific Research Applications

Dimethoxymethylsilane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of silicon-based polymers and materials.

    Biology: Employed in the preparation of biocompatible coatings and materials.

    Medicine: Utilized in drug delivery systems and medical devices.

    Industry: Key component in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism by which dimethoxymethylsilane exerts its effects involves the formation of silicon-oxygen and silicon-carbon bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across double or triple bonds in organic compounds, facilitated by metal catalysts. The reactivity of the methoxy groups allows for substitution reactions, leading to the formation of diverse organosilicon compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilicon compounds with structural or functional similarities to DMMS are compared below.

Structural and Functional Comparisons

Compound CAS Number Molecular Formula Key Functional Groups Key Applications Reactivity Notes Safety Concerns
Dimethoxymethylsilane 1112-39-6 $ \text{C}3\text{H}{10}\text{O}_2\text{Si} $ Si–CH$3$, 2×Si–OCH$3$ Hydride source, dehydration agent High reactivity in Cu-catalyzed reactions; 3× faster than DEMS Toxic; causes blindness
Chloromethyl-Diethoxy-Methylsilane 2212-10-4 $ \text{C}6\text{H}{15}\text{ClO}_2\text{Si} $ Si–CH$2$Cl, Si–OCH$2$CH$_3$ Intermediate in advanced materials Nucleophilic substitution due to Cl group Corrosive; requires protective gear
Dimethoxydimethylsilane 1112-39-6 $ \text{C}4\text{H}{12}\text{O}_2\text{Si} $ 2×Si–CH$3$, 2×Si–OCH$3$ Industrial crosslinking agent Lower reactivity due to symmetry Flammable; irritant
Dimethylethoxyvinylsilane 58066-88-9 $ \text{C}5\text{H}{12}\text{OSi} $ Si–CH=CH$2$, Si–OCH$2$CH$_3$ Polymer modification Vinyl group enables polymerization Volatile; avoid ignition

Reactivity and Catalytic Performance

  • DMMS vs. Diethoxymethylsilane (DEMS): DMMS outperforms DEMS in Cu-catalyzed asymmetric reductions due to its electron-donating methoxy groups, which enhance catalyst turnover .
  • DMMS vs. Triethylsilane: DMMS is effective in Zr-catalyzed amide reductions (91% yield ), while triethylsilane fails due to steric hindrance .
  • DMMS vs. PMHS (Polymethylhydrosiloxane): DMMS provides higher regioselectivity in Ni-catalyzed hydroarylations (95% e.e. ).

Research Findings and Case Studies

  • Cu-Catalyzed Reductions: DMMS enables 99% yield in β-chiral aldehyde synthesis, outperforming tetramethyldisiloxane (Table 2, ).
  • Dehydration of Amides: DMMS achieves 57–91% yields in nitrile synthesis, dependent on amide substitution (primary > tertiary ).
  • Anti-Markovnikov Additions: DMMS facilitates anti-Markovnikov hydroamination of aliphatic alkenes with Cu catalysts .

Q & A

Q. What are the recommended methodologies for synthesizing dimethoxymethylsilane with high purity for research applications?

this compound is typically synthesized via alkoxy exchange reactions or controlled hydrolysis of chlorosilanes. A validated approach involves reacting dichlorodimethylsilane with methanol under inert conditions, followed by fractional distillation to isolate the product . Non-tin catalysts (e.g., amine-based systems) can enhance reaction efficiency while reducing toxicity risks, as demonstrated in silane-terminated polymer studies . Purity (>98%) is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with residual solvents quantified using headspace GC-MS .

Q. What key physicochemical properties of this compound are critical for experimental design?

Critical properties include:

  • Molecular formula : C₃H₁₀O₂Si (MW: 106.20 g/mol)
  • Boiling point : ~89–91°C (requires inert storage to prevent hydrolysis)
  • Reactivity : Hydrolyzes in moisture, releasing methanol; thus, anhydrous conditions are essential for stability .
    Thermodynamic data (e.g., enthalpy of formation) are available in NIST Chemistry WebBook , while spectral libraries (IR, NMR) are accessible via PubChem .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazards : Highly flammable (flash point: <23°C) and releases toxic methanol upon hydrolysis .
  • Mitigation : Use explosion-proof equipment, nitrogen-purged gloveboxes, and fume hoods. Personal protective equipment (PPE) must include flame-resistant lab coats and chemical-grade gloves .
  • Waste disposal : Neutralize hydrolyzed byproducts with sodium bicarbonate before disposal under local regulations .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Purity analysis : GC with flame ionization detection (FID) and comparison to certified reference materials (CRMs) .
  • Structural elucidation : ¹H/¹³C NMR for siloxane bond confirmation; FT-IR for Si-O-C/Si-CH₃ vibrational modes .
  • Quantitative analysis : Karl Fischer titration for trace moisture detection (<50 ppm) to prevent premature hydrolysis .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions, and how can this be optimized?

Stability studies show that this compound degrades rapidly in humid environments (t½ <24 hrs at 60% RH) but remains stable in anhydrous solvents (e.g., toluene) for >6 months . For applications requiring controlled hydrolysis (e.g., sol-gel processes), stoichiometric water addition (0.5–1.0 eq.) in the presence of acetic acid catalysts achieves tunable condensation rates . Real-time monitoring via Raman spectroscopy is recommended to track reaction progress .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in nanocomposite synthesis?

Discrepancies in catalytic performance (e.g., ALD vs. sol-gel methods) often stem from:

  • Substrate interactions : Surface hydroxyl density on substrates (e.g., Al₂O₃ vs. SiO₂) affects silane adhesion .
  • Catalyst selection : Amine vs. tin-based catalysts yield differing crosslinking densities, impacting mechanical properties .
    To reconcile data, replicate studies using standardized substrates (e.g., silicon wafers with controlled oxide layers) and report catalyst loadings as mol% relative to silane .

Q. What advanced applications does this compound have in atomic layer deposition (ALD) and nanocomposite coatings?

In ALD, this compound serves as a precursor for SiO₂ or hybrid organic-inorganic films. Key parameters include:

  • Deposition temperature : 150–300°C for optimal film density and minimal carbon contamination .
  • Co-reactants : Ozone or water vapor for oxidation, yielding films with dielectric constants <3.0 for microelectronics .
    For nanocomposites, it functionalizes nanoparticles (e.g., TiO₂) to enhance dispersion in polymer matrices, improving barrier properties in coatings .

Q. What mechanisms govern this compound’s reactivity in cross-coupling and surface functionalization?

The silane’s methoxy groups undergo nucleophilic substitution with hydroxylated surfaces, forming covalent Si-O bonds. In cross-coupling (e.g., Suzuki reactions), palladium catalysts mediate aryl-Si bond formation, enabling tailored organic-silica hybrids . Surface activation via plasma treatment (e.g., O₂ plasma for 5 mins) increases hydroxyl groups by 40%, enhancing grafting efficiency . Kinetic studies using quartz crystal microbalance (QCM) reveal adsorption rates of 0.8 ng/cm²·s under vacuum .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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